3-(Benzylamino)oxolane-3-carbonitrile
Overview
Description
3-(Benzylamino)oxolane-3-carbonitrile is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The SMILES string of 3-(Benzylamino)oxolane-3-carbonitrile is N#CC1(NCC2=CC=CC=C2)CCOC1 . The InChI is 1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2 .Physical And Chemical Properties Analysis
3-(Benzylamino)oxolane-3-carbonitrile is a solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Methods
- A direct and efficient synthesis approach for 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles has been developed, showcasing the versatility of 3-(Benzylamino)oxolane-3-carbonitrile in multi-component condensation reactions (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
- A method for synthesizing anti-β-(N-Arylamino)-α-hydroxynitriles from 3-aryloxirane-2-carbonitriles and anilines has been developed, highlighting the chemical reactivity of similar compounds (Xu, Lu, Xu, & Xu, 2019).
Chemical Reactions and Properties
- A study on the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides, demonstrating the reactivity of similar benzylamino carbonitriles (Janďourek et al., 2017).
- A general synthesis method for 4-Arylaminoquinazoline-2-carbonitriles was developed, showcasing the utility of similar compounds in synthesizing complex molecules (El-Shaieb, Hopf, & Jones, 2009).
Applications in Drug Synthesis and Evaluation
- The synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their evaluation in anti-proliferative properties provides insights into the potential medicinal applications of related carbonitrile compounds (Ahagh et al., 2019).
Novel Compounds and Reactions
- Innovative synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives was achieved, further highlighting the potential of benzylamino carbonitriles in creating novel chemical compounds (Khalafy, Marjani, & Salami, 2014).
Safety And Hazards
properties
IUPAC Name |
3-(benzylamino)oxolane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCXIXBNHAQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)oxolane-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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